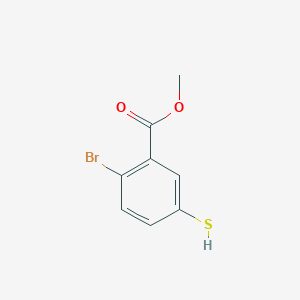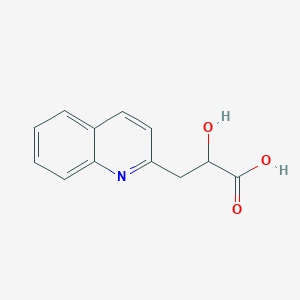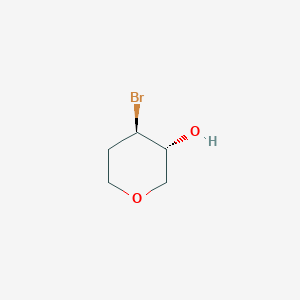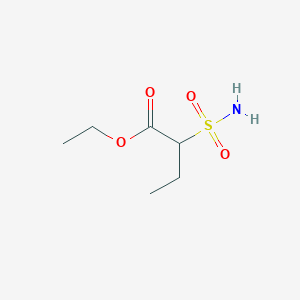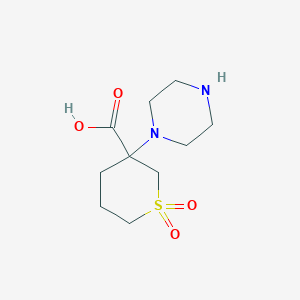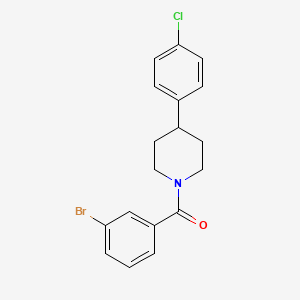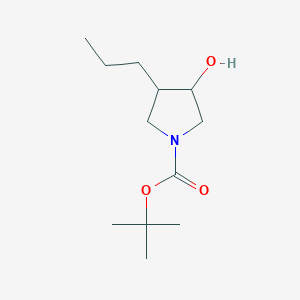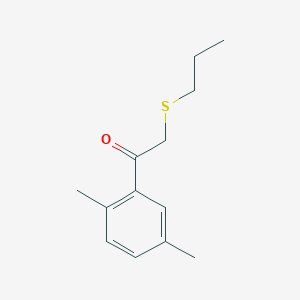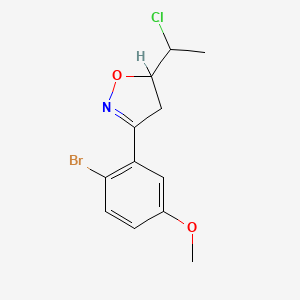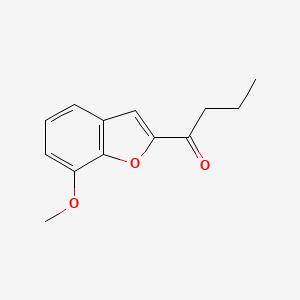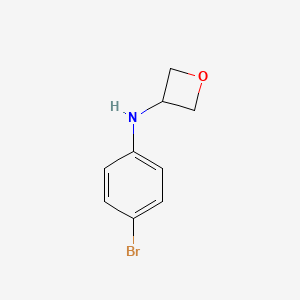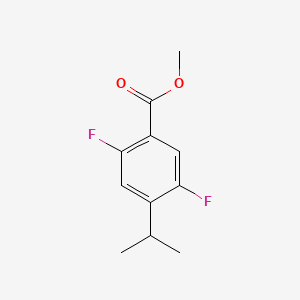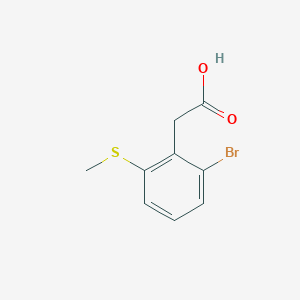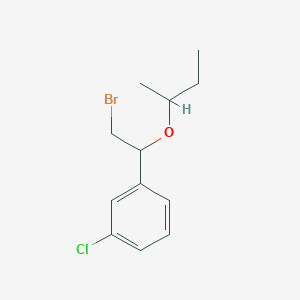
alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether: is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and a sec-butyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether, the alkoxide ion can be prepared by reacting sec-butyl alcohol with a strong base such as sodium hydride.
Alkoxymercuration of Alkenes: This method involves the reaction of an alkene with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride to yield the ether.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl ethers, nitriles, and azides.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzyl alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Industry:
Material Science: The compound is used in the production of polymers and other advanced materials.
Agrochemicals: The compound is used in the synthesis of agrochemical products.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether involves its ability to undergo nucleophilic substitution and oxidation reactions. The bromomethyl group acts as a reactive site for nucleophiles, while the benzene ring provides stability through resonance. The compound can interact with various molecular targets, including enzymes and receptors, through these chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Alpha-(Chloromethyl)-m-chlorobenzyl sec-butyl ether
- Alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
- Alpha-(Bromomethyl)-m-fluorobenzyl sec-butyl ether
Uniqueness: Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which provides distinct reactivity and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
21270-01-9 |
|---|---|
Molekularformel |
C12H16BrClO |
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
1-(2-bromo-1-butan-2-yloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
KMKOFKBXRUWRID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(CBr)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


